molecular formula C9H11NO6S B1337594 8-Hydroxyquinoline-5-sulfonic acid dihydrate CAS No. 89614-03-9

8-Hydroxyquinoline-5-sulfonic acid dihydrate

Cat. No.: B1337594
CAS No.: 89614-03-9
M. Wt: 261.25 g/mol
InChI Key: SKJGYRFBAVRDEV-UHFFFAOYSA-N
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Description

8-Hydroxyquinoline-5-sulfonic acid dihydrate is a chemical compound with the molecular formula C9H7NO4S·2H2O. It is also known as this compound. This compound is characterized by the presence of a quinoline ring system substituted with a hydroxyl group at the 8th position and a sulfonic acid group at the 5th position. The dihydrate form indicates that it crystallizes with two molecules of water.

Mechanism of Action

Target of Action

8-Hydroxyquinoline-5-sulfonic acid dihydrate, also known as 5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate, is a versatile organic compound that has a wide range of uses . It has been found to target both extracellular and intracellular pathogens . The compound has been reported to have a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities .

Mode of Action

The compound interacts with its targets through a variety of mechanisms. For instance, it has been reported to inhibit 2OG-dependent histone lysine demethylases (KDM) and fat mass and obesity associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase . It also acts as a ligand of AlkB, which belongs to the Fe (II)/2OG-dependent dioxygenase superfamily and oxidatively demethylates the DNA substrate .

Biochemical Pathways

The compound affects various biochemical pathways. For example, it is an effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . These enzymes play crucial roles in epigenetic processes, and their inhibition can lead to significant downstream effects.

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it may have good bioavailability

Result of Action

The compound’s action results in a variety of molecular and cellular effects. For instance, its inhibition of 2OG-dependent enzymes can lead to changes in gene expression and cellular metabolism . Additionally, its antimicrobial and anticancer activities suggest that it can kill or inhibit the growth of bacteria and cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its solubility in water suggests that it may be more effective in aqueous environments Furthermore, its stability and efficacy may be affected by factors such as pH, temperature, and the presence of other substances in the environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxyquinoline-5-sulfonic acid dihydrate typically involves the sulfonation of 8-hydroxyquinoline. The process can be summarized as follows:

    Starting Material: 8-hydroxyquinoline.

    Sulfonation: The 8-hydroxyquinoline is treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group at the 5th position.

    Purification: The resulting product is purified through recrystallization, often from water, to obtain the dihydrate form.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may involve continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxyquinoline-5-sulfonic acid dihydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the quinoline ring.

    Substitution: The sulfonic acid group can participate in substitution reactions, such as forming sulfonate esters.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alcohols, amines.

Major Products Formed

    Oxidation Products: Quinone derivatives.

    Reduction Products: Reduced quinoline derivatives.

    Substitution Products: Sulfonate esters and amides.

Scientific Research Applications

8-Hydroxyquinoline-5-sulfonic acid dihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for the detection and quantification of metal ions through fluorescence.

    Biology: Employed in studies involving metal ion chelation and its effects on biological systems.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the manufacture of dyes, pigments, and as a corrosion inhibitor.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Lacks the sulfonic acid group, making it less water-soluble and with different chelation properties.

    5-Sulfo-8-hydroxyquinoline: Similar structure but without the dihydrate form, affecting its crystallization and solubility.

    8-Hydroxy-7-iodo-5-quinolinesulfonic acid: Contains an additional iodine atom, altering its reactivity and applications.

Uniqueness

8-Hydroxyquinoline-5-sulfonic acid dihydrate is unique due to its combination of hydroxyl and sulfonic acid groups, which confer specific chelation and solubility properties. The dihydrate form also influences its crystallization behavior and stability, making it distinct from other quinoline derivatives.

Properties

IUPAC Name

8-hydroxyquinoline-5-sulfonic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4S.2H2O/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7;;/h1-5,11H,(H,12,13,14);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJGYRFBAVRDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00273979
Record name 5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00273979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89614-03-9
Record name 5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00273979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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